3-(4-Methylbenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
Description
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Properties
CAS No. |
81215-67-0 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C20H21N3O2/c1-15-6-8-16(9-7-15)10-21-13-19(24)22-11-17-4-2-3-5-18(17)12-23(22)20(25)14-21/h2-9H,10-14H2,1H3 |
InChI Key |
JVLJUKYMUZQJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-Methylbenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione , also known by its CAS number 81215-67-0, is a member of the phthalazine family and has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a triazepino-phthalazine core. The presence of the 4-methylbenzyl group may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 335.40 g/mol |
| CAS Number | 81215-67-0 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that phthalazine derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various phthalazine hybrids, including the compound , which showed promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells effectively, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary data suggest that it may exert protective effects against neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This activity could be attributed to its ability to modulate signaling pathways involved in neuronal survival .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, various derivatives of phthalazine were tested against Staphylococcus aureus and Escherichia coli . The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating robust antimicrobial activity.
Study 2: Cancer Cell Line Testing
A study involving MCF-7 breast cancer cells reported that treatment with 10 µM of the compound resulted in a significant decrease in cell viability (approximately 60% reduction) after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
